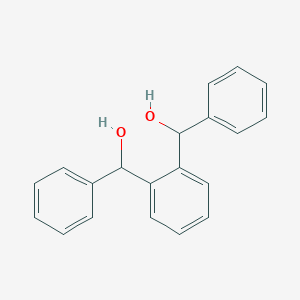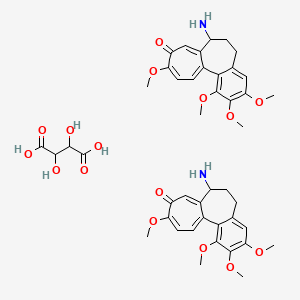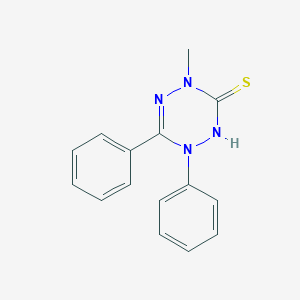
4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is a heterocyclic compound that belongs to the tetrazine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with nitriles or isothiocyanates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating or the presence of catalysts.
Industrial Production Methods
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis. They may involve continuous flow reactors, optimized reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to DNA, or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetrazine Derivatives: Compounds with similar tetrazine cores but different substituents.
Thione Compounds: Molecules containing the thione functional group.
Comparison
4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other tetrazine derivatives, it may exhibit different properties, such as solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
50781-66-3 |
|---|---|
Fórmula molecular |
C15H14N4S |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
5-methyl-2,3-diphenyl-1H-1,2,4,5-tetrazine-6-thione |
InChI |
InChI=1S/C15H14N4S/c1-18-15(20)17-19(13-10-6-3-7-11-13)14(16-18)12-8-4-2-5-9-12/h2-11H,1H3,(H,17,20) |
Clave InChI |
VXLNLSICXVXFPJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=S)NN(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


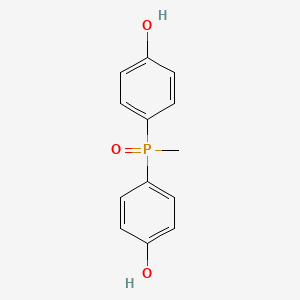

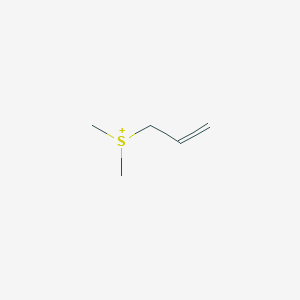



![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
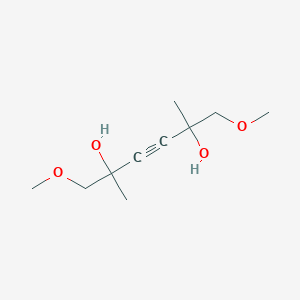


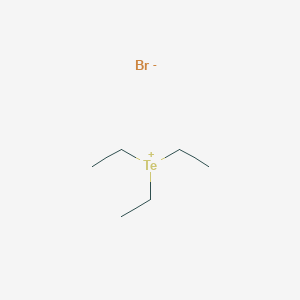
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
